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molecular formula C12H14O4 B8380067 2-Hydroxy-5-(t-butylcarbonyloxy)benzaldehyde

2-Hydroxy-5-(t-butylcarbonyloxy)benzaldehyde

Cat. No. B8380067
M. Wt: 222.24 g/mol
InChI Key: LCOYORULSFNHNS-UHFFFAOYSA-N
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Patent
US05965741

Procedure details

To a cooled (-8° C.), stirred suspension of 2,5-dihydroxybenzaldehyde (13 g, 93.6 mmol) in of CH2Cl2 (65 ml) (dried over 4A sieves) (65 ml) was added triethylamine (6.5 ml, 46.8 mmol) to give a deep red solution. Pivaloyl chloride (5.6 g, 46.8 mmol) was added portionwise keeping the temperature below 0° C. After the addition was complete the reaction was allowed to warm to ambient temperature and stirred overnight. The reaction was washed with 2N aqueous HCl, water, saturated aqueous NaHCO3 and dried (MgSO4). The organic solution was filtered and evaporated and the residue purified by chromatography (eluant: CH2Cl2 /hexane) to give the title product as a colourless oil which crystallized on standing (4.7 g, 45% based on limiting reagent).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH:4]=[O:5].C(N(CC)CC)C.[C:18](Cl)(=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20]>C(Cl)Cl>[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][C:18](=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)O
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-8 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a deep red solution
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction was washed with 2N aqueous HCl, water, saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (eluant: CH2Cl2 /hexane)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)OC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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